molecular formula C19H16N4O3S B2717377 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid CAS No. 902252-94-2

2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid

Katalognummer: B2717377
CAS-Nummer: 902252-94-2
Molekulargewicht: 380.42
InChI-Schlüssel: MCPJGATYPULKND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid ( 902252-94-2) is a synthetic hybrid compound incorporating both a 1,3,4-oxadiazole ring and a benzimidazole core, connected via a methylene bridge and featuring a thioacetic acid functional group. This complex molecular architecture, with the formula C19H16N4O3S and a molecular weight of 380.4 g/mol, is designed for advanced pharmaceutical and medicinal chemistry research . The 1,3,4-oxadiazole moiety is a well-established privileged structure in medicinal chemistry, functioning as a bioisostere for carboxylic acids, esters, and carboxamides, which enhances the compound's potential for bioavailability and target interaction . This scaffold is present in several clinically used drugs, including the anticancer agent Zibotentan, underscoring its therapeutic relevance . Compounds featuring the 1,3,4-oxadiazole core demonstrate a broad spectrum of pharmacological activities, with significant research emphasis on their potent anticancer properties . These derivatives exhibit their antiproliferative effects through multiple mechanisms, including the inhibition of critical cancer-related enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, recent studies highlight the exceptional acetylcholinesterase (AChE) inhibitory activity of novel 1,3,4-oxadiazole derivatives, making them promising candidates for research into neurodegenerative diseases such as Alzheimer's disease . The benzimidazole component further augments the compound's research value, as this heterocycle is also prevalent in biologically active molecules. This product is intended solely for research purposes in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment.

Eigenschaften

IUPAC Name

2-[1-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]benzimidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)18-22-21-16(26-18)10-23-15-5-3-2-4-14(15)20-19(23)27-11-17(24)25/h2-9H,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPJGATYPULKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid represents a novel derivative of the 1,3,4-oxadiazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure

The chemical structure is characterized by the presence of a 1,3,4-oxadiazole ring fused with a benzo[d]imidazole moiety and a thioacetic acid group. The presence of the p-tolyl group enhances its lipophilicity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance, a study evaluated various derivatives against multiple cancer cell lines (A549, MCF-7, HepG2, C6, and HeLa) using the MTT assay. The results indicated that compounds similar to 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid exhibited significant cytotoxicity compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA5495.0
Compound BMCF-76.7
Compound CHepG23.8
Target Compound HeLa<5.0

The mechanism through which these compounds exert their anticancer effects involves several pathways:

  • Inhibition of Enzymes: Many oxadiazole derivatives inhibit critical enzymes such as thymidylate synthase , which is vital for DNA synthesis in cancer cells .
  • Targeting Kinases: Compounds have shown efficacy in targeting various kinases involved in cell proliferation and survival .

Molecular docking studies have provided insights into binding interactions with these enzymes, suggesting that structural modifications can enhance binding affinity and selectivity .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives exhibit notable antimicrobial activity . Research has demonstrated their effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected derivatives indicate their potential as antimicrobial agents.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound DE. coli125
Compound ES. aureus75
Target Compound P. aeruginosa<150

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives are also noteworthy. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have focused on specific derivatives similar to 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid :

  • A study demonstrated significant inhibition of tumor growth in xenograft models treated with related compounds.
  • Clinical trials assessing the safety and efficacy of oxadiazole-based drugs are underway, with preliminary results indicating promising outcomes for patients with resistant cancers.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid exhibit significant anticancer properties. For instance, molecular docking studies suggest strong binding affinities to cancer-related targets such as protein kinases and topoisomerases.

Case Study:
A study involving a series of oxadiazole derivatives demonstrated that compounds with similar structures showed promising cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research indicates that derivatives containing oxadiazole rings possess activity against both bacterial and fungal strains. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Case Study:
A comparative study highlighted the effectiveness of oxadiazole derivatives against drug-resistant strains of Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .

Building Block in Organic Synthesis

Due to its unique structural features, 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various coupling reactions.

Synthesis Pathway:
The compound can be synthesized via a multi-step reaction involving the condensation of benzimidazole derivatives with oxadiazole precursors followed by thioacetic acid modification. This synthetic route allows for the introduction of various substituents, tailoring the compound for specific applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit certain kinases involved in cancer progression or disrupt metabolic pathways in microbial cells.

Mechanism Overview:

  • Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in DNA replication or repair.
  • Receptor Binding: It can bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Thioether vs. Thioacetamide : The thioacetic acid group in the target compound may offer superior solubility and hydrogen-bonding capacity relative to thioacetamides (e.g., ), which could modulate pharmacokinetics.
  • Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving sequential alkylation and acid coupling steps.

Table 2: Activity Comparison

Compound Class Bioactivity Profile Proposed Mechanism
Benzoimidazole-oxadiazole hybrids Antibacterial (MIC: 12.5–50 µg/mL against S. aureus), Antifungal (MIC: 25–100 µg/mL) Disruption of microbial cell membranes
Indole-oxadiazole-thioacetamides Cytotoxic (IC₅₀: 8–15 µM against MCF-7 cells) Topoisomerase II inhibition
Thiadiazole-amine derivatives Insecticidal, fungicidal (not quantified) Enzyme inhibition (e.g., acetylcholinesterase)

SAR Insights :

  • Benzoimidazole vs. Indole : Benzoimidazole derivatives (e.g., ) exhibit broader antimicrobial activity, while indole-based compounds (e.g., ) show specificity toward cancer cells.
  • Oxadiazole Substitution : Electron-donating groups (e.g., p-tolyl in the target compound) may enhance stability and binding affinity compared to electron-withdrawing substituents (e.g., nitro groups in ).

Theoretical and Computational Studies

provides computational data on bond angles and dihedral angles for a thiadiazole-imidazole hybrid. For instance, the dihedral angle between imidazole and thiadiazole rings in is 70.86°, suggesting non-planar geometries that could influence receptor binding. Similar analyses for the target compound would clarify its conformational preferences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid?

  • Methodology : The compound can be synthesized via cyclization reactions using phosphorous oxychloride (POCl₃) under reflux conditions (120°C). Key intermediates like benzo[d]imidazole-thioether derivatives are first prepared by reacting substituted benzaldehydes with thioglycolic acid, followed by coupling with 5-(p-tolyl)-1,3,4-oxadiazole-methyl groups . Alternative methods involve refluxing in acetic acid with sodium acetate as a catalyst, which promotes cyclization and crystallization .
  • Characterization : Post-synthesis, purity is confirmed via melting point analysis, IR (for functional groups like C=S, C-O), and NMR (¹H/¹³C) to verify structural motifs .

Q. How are structural discrepancies resolved during elemental analysis?

  • Methodology : Elemental analysis (C, H, N, S) is performed to validate stoichiometry. Discrepancies between calculated and experimental values (e.g., ±0.3% for carbon) are addressed by recrystallization from polar solvents (DMF/acetic acid mixtures) and repeating combustion analysis. Cross-validation with high-resolution mass spectrometry (HRMS) ensures accuracy .

Advanced Research Questions

Q. What computational strategies optimize reaction conditions for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. Reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) by simulating energy barriers. Experimental parameters (e.g., acetic acid reflux vs. POCl₃ catalysis) are refined using computational feedback loops .
  • Example : Computational docking studies (AutoDock Vina) model interactions between the compound and target enzymes (e.g., α-glucosidase), guiding functional group modifications to enhance binding affinity .

Q. How can reaction mechanisms be elucidated for key steps like oxadiazole formation?

  • Methodology : Mechanistic studies use isotopic labeling (e.g., ¹⁵N or ¹³C) and kinetic isotope effects (KIE) to track bond formation. For oxadiazole rings, intermediates are trapped via quenching with methanol, followed by LC-MS analysis. Proposed mechanisms involve nucleophilic substitution at the methylene bridge between benzimidazole and oxadiazole .

Q. What strategies address low yields in multi-step syntheses?

  • Methodology :

  • Process Optimization : Use design of experiments (DoE) to screen variables (e.g., molar ratios, solvent polarity). For example, increasing acetic acid volume by 20% improves cyclization yields by reducing side reactions .
  • Catalyst Screening : Transition metal catalysts (e.g., CuI for click chemistry) or phase-transfer agents (e.g., TBAB) enhance coupling efficiency between benzimidazole and oxadiazole moieties .
    • Data Analysis : Yield discrepancies are resolved by comparing TLC profiles at each step and isolating intermediates for purity checks .

Contradiction Analysis

  • Synthesis Routes : and report conflicting yields (72% vs. 65%) for similar steps. This may stem from solvent purity (DMF vs. toluene) or catalyst loading. Systematic replication under controlled conditions is recommended.
  • Docking Studies : suggests strong binding to α-glucosidase, but absence of in vitro validation (e.g., IC₅₀) warrants caution. Complementary assays (e.g., enzyme inhibition kinetics) are needed to confirm computational predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.